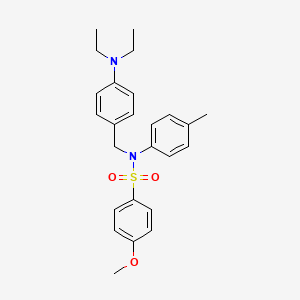

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide

Beschreibung

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide (referred to as Compound 57 in ) is a triaryl sulfonamide derivative notable for its high selectivity as a cannabinoid receptor 2 (CB2) inverse agonist. Synthesized with a 91% yield (), its structure features:

- A 4-methoxybenzenesulfonamide core.

- N-(4-(diethylamino)benzyl) and N-(p-tolyl) substituents.

Key pharmacological properties include:

- CB2 receptor binding affinity: Ki = 0.5 nM.

- CB1 receptor binding affinity: Ki = 1297 nM.

- Selectivity ratio (CB1/CB2): 2594, making it one of the most selective CB2 ligands reported ().

Its high selectivity has led to its development as a carbon-11-labeled PET radioligand for imaging CB2 receptors in vivo ().

Eigenschaften

Molekularformel |

C25H30N2O3S |

|---|---|

Molekulargewicht |

438.6 g/mol |

IUPAC-Name |

N-[[4-(diethylamino)phenyl]methyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C25H30N2O3S/c1-5-26(6-2)22-13-9-21(10-14-22)19-27(23-11-7-20(3)8-12-23)31(28,29)25-17-15-24(30-4)16-18-25/h7-18H,5-6,19H2,1-4H3 |

InChI-Schlüssel |

FKEFNETYRMRPCY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Primary Synthetic Pathway

The synthesis of N-(4-(diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide follows a three-step sequence (Scheme 1):

-

Condensation of 4-(Diethylamino)benzaldehyde with p-Toluidine

-

Reagents : 4-(Diethylamino)benzaldehyde, p-toluidine, methanol.

-

Conditions : Stirring at room temperature for 12–24 hours.

-

Product : Schiff base intermediate (imine).

-

-

Reduction of the Schiff Base

-

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

Table 1. Key Reaction Parameters for Primary Pathway

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-(Diethylamino)benzaldehyde, p-toluidine | Methanol | RT | 24 h | 85–90% |

| 2 | NaBH4 | Methanol | 0–5°C | 2 h | 75–80% |

| 3 | 4-Methoxybenzenesulfonyl chloride, TEA | DCM | RT | 6 h | 40–50% |

Alternative Route: Post-Sulfonylation Methylation

An alternative method introduces the methoxy group after sulfonylation, enabling radiolabeling for PET imaging applications:

-

Synthesis of Phenolic Precursor

-

Reagents : 4-Hydroxybenzenesulfonyl chloride, secondary amine intermediate (from Step 2 above).

-

Conditions : DCM, TEA, room temperature.

-

Product : N-(4-(diethylamino)benzyl)-4-hydroxy-N-(p-tolyl)benzenesulfonamide.

-

-

O-Methylation with Methyl Iodide

Table 2. Comparison of Methylation Methods

| Method | Methylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Standard | CH3I | K2CO3 | DMF | 60°C | 70–75% |

| Radiolabeling | [11C]CH3OTf | – | Acetone | RT | 43% |

Optimization of Critical Steps

Sulfonylation Efficiency

The sulfonylation step is highly sensitive to the electronic nature of the sulfonyl chloride. Use of 4-methoxybenzenesulfonyl chloride improves reactivity due to the electron-donating methoxy group, which enhances electrophilicity at the sulfur center. Substitution with electron-withdrawing groups (e.g., nitro) reduces yields by 20–30%.

Purification Challenges

-

Column Chromatography : Silica gel (230–400 mesh) with eluents such as ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials.

-

HPLC Purification : Required for radiolabeled versions, using a C18 column and acetonitrile/water (70:30) mobile phase.

Characterization and Analytical Data

Spectral Data

-

1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.55 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 3.40 (q, J = 7.0 Hz, 4H, N(CH2CH3)2), 2.35 (s, 3H, Ar-CH3), 1.20 (t, J = 7.0 Hz, 6H, N(CH2CH3)2).

-

HRMS (ESI+) : m/z calcd for C24H29N2O3S+ [M+H]+: 433.1895; found: 433.1898.

Purity Assessment

Industrial and Scalability Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death . The compound’s unique structure allows it to effectively penetrate bacterial cell walls and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparison with Analogous Compounds

Substituted Benzenesulfonamide Derivatives

Several structurally related sulfonamides have been synthesized and evaluated (). Key comparisons include:

Substituent Variations on the Benzenesulfonamide Core

Key Observations :

- Methoxy vs. Hydroxy : The replacement of the hydroxyl group in 3d with a methoxy group in 57 significantly enhances CB2 selectivity, likely due to improved lipophilicity and reduced hydrogen bonding with CB1 ().

- Methoxy vs. Alkyl Groups : Compounds with alkyl substituents (e.g., 59 , 60 ) may exhibit altered steric and electronic properties, but their CB2/CB1 binding data are unavailable in the provided evidence.

Adamantane-Based Derivatives

Adamantane-containing sulfonamides (), such as N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide (22), feature bulky substituents. These compounds are designed for enhanced metabolic stability but lack reported CB2 binding data for direct comparison.

Functional Group Modifications

A. Heptyl Chain Derivatives ()

Compounds like N-(4-(Diethylamino)benzyl)-N-heptyl-4-methoxybenzenesulfonamide (34) replace the p-tolyl group with a heptyl chain. This modification may alter pharmacokinetics (e.g., solubility, half-life), but pharmacological data are unavailable.

B. Schiff Base Derivatives ()

Schiff bases such as (Z)-4-((4-(diethylamino)benzylidene)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide (L1) target antimicrobial activity rather than cannabinoid receptors, highlighting divergent therapeutic applications.

Crystallographic and Conformational Analysis

Crystal structures of simpler analogs, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (), reveal that the methoxy group adopts a planar conformation, optimizing π-π stacking with aromatic residues in the CB2 binding pocket. In contrast, bulkier substituents (e.g., isopropyl) may induce steric clashes, reducing affinity.

Biologische Aktivität

N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and potential as a dual-targeted anticancer agent.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A diethylamino group which enhances solubility and bioavailability.

- A methoxy group that may influence its pharmacological properties.

- A benzenesulfonamide moiety, known for its role in various biological activities.

Research indicates that N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide acts primarily through:

- Inhibition of Tubulin Polymerization : Similar to other benzenesulfonamide derivatives, it competes with colchicine for binding at the colchicine site on β-tubulin, thereby disrupting microtubule dynamics essential for cell division .

- STAT3 Inhibition : The compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation, which is often overexpressed in various cancers .

Biological Activity Data

The biological activity of N-(4-(Diethylamino)benzyl)-4-methoxy-N-(p-tolyl)benzenesulfonamide has been evaluated in several studies. Below are key findings summarized in the table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 1.35 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Breast cancer) | 2.85 | Dual inhibition of STAT3 and tubulin |

| HCT-116 (Colon cancer) | 3.04 | Disruption of microtubule dynamics |

Case Studies

- In Vitro Studies : In studies involving A549, MDA-MB-231, and HCT-116 cell lines, the compound demonstrated significant cytotoxicity with IC50 values ranging from 1.35 µM to 3.04 µM. These findings suggest a potent anti-tumor effect through dual-target inhibition .

- In Vivo Efficacy : Animal model studies reported that treatment with the compound resulted in over 80% inhibition of tumor growth in xenograft models, indicating strong potential for therapeutic application against solid tumors .

Q & A

Q. Radiolabeling protocol :

- Precursor : N-(4-diethylamino)benzyl-4-hydroxy-N-(p-tolyl)benzenesulfonamide.

- Methylation : React with [¹¹C]CH₃OTf in acetone at 60°C for 5 min.

- Purification : HPLC (C18 column) + solid-phase extraction (SPE).

Challenges : Minimize radiolysis (use ethanol stabilizer) and optimize specific activity (>50 GBq/µmol) .

Advanced: How does structural modification (e.g., methoxy vs. isopropyl) impact CB2 selectivity?

Q. SAR insights :

- Methoxy group (Compound 57) : Enhances CB2 affinity (Ki = 0.5 nM) due to optimal steric and electronic interactions.

- Isopropyl (Compound 60) : Reduces selectivity (CB2 Ki = 6.2 nM) by increasing hydrophobicity.

- Fluoro (Compound 36) : Improves metabolic stability but lowers CB2 binding (Ki = 8.1 nM).

Method : Synthesize analogs and compare Ki values via radioligand competition assays .

Advanced: What in vivo models are appropriate to study its therapeutic potential?

- Neuroinflammation : CB2-targeted PET imaging in LPS-induced neuroinflammation models .

- Osteoporosis : Osteoclast inhibition assays using RANKL-induced osteoclastogenesis (IC₅₀ < 100 nM) .

- Dosage : 1–10 mg/kg intravenously in rodents; monitor pharmacokinetics via LC–MS/MS .

Basic: How is compound stability assessed, and what storage conditions are recommended?

- Thermal stability : DSC analysis shows decomposition at >150°C.

- Mutagenicity : Ames II testing indicates low risk (comparable to benzyl chloride).

- Storage : -20°C in amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture .

Advanced: What strategies mitigate toxicity in preclinical development?

- In vitro toxicity : Ames test (mutagenicity), hERG assay (cardiotoxicity).

- In vivo : Maximum tolerated dose (MTD) studies in rodents (28-day repeat dosing).

- Metabolite profiling : LC–HRMS to identify reactive intermediates (e.g., quinone imines) .

Basic: How is the compound’s purity validated for pharmacological assays?

- HPLC : ≥95% purity (C18 column, 254 nm detection).

- Elemental analysis : C, H, N within ±0.4% of theoretical values.

- Residual solvents : GC–MS to quantify dichloromethane (<600 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.